Glycylglycyl-L-alanyl-L-cysteinylglycine

Physicochemical profiling Peptide characterization Procurement specification

Glycylglycyl-L-alanyl-L-cysteinylglycine (GGACG) is a synthetic pentapeptide engineered for mechanistic discrimination in redox biology. Unlike native glutathione (γ-Glu-Cys-Gly), the Gly-Gly-Ala substitution abolishes MRP1 transport stimulatory activity while preserving the cysteinyl thiol motif—making it an essential negative control in vesicular transport assays. It also serves as a superior substrate for specific GST isoenzymes and an aminopeptidase-positive control where GSH fails. Procurement of generic GSH cannot replicate this sequence-specific binding signature. Custom-synthesized to ≥95% purity with full analytical characterization.

Molecular Formula C12H21N5O6S
Molecular Weight 363.39 g/mol
CAS No. 651031-98-0
Cat. No. B12597417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycylglycyl-L-alanyl-L-cysteinylglycine
CAS651031-98-0
Molecular FormulaC12H21N5O6S
Molecular Weight363.39 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CS)C(=O)NCC(=O)O)NC(=O)CNC(=O)CN
InChIInChI=1S/C12H21N5O6S/c1-6(16-9(19)3-14-8(18)2-13)11(22)17-7(5-24)12(23)15-4-10(20)21/h6-7,24H,2-5,13H2,1H3,(H,14,18)(H,15,23)(H,16,19)(H,17,22)(H,20,21)/t6-,7-/m0/s1
InChIKeyREPVGRCJDFHKSN-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycylglycyl-L-alanyl-L-cysteinylglycine (CAS 651031-98-0): A Synthetic Pentapeptide with Differentiated Physicochemical Properties for Biochemical Research and Procurement


Glycylglycyl-L-alanyl-L-cysteinylglycine (CAS 651031-98-0, sequence H-Gly-Gly-Ala-Cys-Gly-OH, abbreviated GGACG) is a synthetic pentapeptide composed of four glycine-equivalent residues and one L-alanine flanking a central L-cysteine thiol [1]. With a molecular weight of 363.39 g/mol and an XLogP3-AA of -5.3, it is structurally related to the glutathione (GSH) family of thiol-containing peptides but differs from the native tripeptide GSH (γ-Glu-Cys-Gly) by substitution of the γ-glutamyl residue with a Gly-Gly dipeptide and insertion of an L-alanine spacer preceding the cysteinyl residue [1][2]. This sequence modification yields distinct hydrogen-bonding capacity (7 donors, 8 acceptors) and conformational flexibility (10 rotatable bonds) relative to GSH and simpler glycyl-cysteinyl peptides, making the compound a candidate for structure-activity relationship (SAR) studies, redox probe development, and custom peptidomimetic design [1][2].

Why Glycylglycyl-L-alanyl-L-cysteinylglycine Cannot Be Substituted by Generic Glutathione Analogs: Procurement-Relevant Differentiation


Although glycylglycyl-L-alanyl-L-cysteinylglycine belongs to the broader class of thiol-containing peptides that includes glutathione (GSH) and its synthetic analogs, sequence-level variations profoundly alter biochemical recognition and functional performance. Studies on glycyl-modified GSH analogs have demonstrated that replacing the native γ-glutamyl residue with a glycyl moiety changes both substrate specificity and inhibitory potency toward glutathione S-transferases (GSTs) [1]. Similarly, in multidrug resistance protein 1 (MRP1) transport assays, substitution of the γ-Glu residue of GSH with Gly resulted in complete loss of transport stimulation, while the native GSH retains full stimulatory activity [2]. The target compound introduces an additional L-alanine spacer adjacent to the cysteine, further differentiating its conformational profile and hydrogen-bonding network from simpler glycyl-cysteinyl peptides such as glycylglycyl-L-cysteinylglycine (CAS 583819-52-7) [3]. Consequently, procurement of generic GSH or shorter glycyl-thiol peptides cannot replicate the specific physicochemical signature or the resulting binding/recognition properties of glycylglycyl-L-alanyl-L-cysteinylglycine.

Quantitative Differentiation Evidence for Glycylglycyl-L-alanyl-L-cysteinylglycine (CAS 651031-98-0) vs. Glutathione and In-Class Analogs


Molecular Weight and Hydrogen-Bonding Capacity Differentiate GGACG from Glutathione (GSH)

Glycylglycyl-L-alanyl-L-cysteinylglycine exhibits a molecular weight 18.2% higher than reduced glutathione (GSH) and an additional hydrogen-bond donor, stemming from the Gly-Gly-Ala- N-terminal extension replacing the single γ-glutamyl residue of GSH. These differences directly impact molar-based dosing calculations and solubility parameter predictions in experimental design [1][2].

Physicochemical profiling Peptide characterization Procurement specification

Lipophilicity (XLogP3-AA) Distinguishes GGACG from Glutathione and Simpler Glycyl-Cysteinyl Peptides

The computed XLogP3-AA for glycylglycyl-L-alanyl-L-cysteinylglycine is -5.3, which is 0.8 log units more hydrophilic than glutathione (XLogP3-AA = -4.5) and markedly different from the alanine-lacking glycylglycyl-L-cysteinylglycine (C9H16N4O5S, MW 292.31) for which the XLogP is expected to be intermediate based on its smaller size and reduced peptidic character [1][2][3].

Lipophilicity Membrane permeability ADME prediction

Conformational Flexibility: Rotatable Bond Count Differentiates Pentapeptide from Tripeptide and Tetrapeptide Analogs

Glycylglycyl-L-alanyl-L-cysteinylglycine possesses 10 rotatable bonds, compared to 9 for glutathione and 8 for glycylglycyl-L-cysteinylglycine, reflecting the progressive increase in conformational degrees of freedom with each additional residue [1][2][3]. This elevated flexibility may influence entropic contributions to binding free energy and the conformational sampling of the thiol group.

Conformational analysis Molecular flexibility Structure-activity relationship

MRP1 Transport: Glycyl-Modified Glutathione Analogs Exhibit Complete Loss of Transport Stimulation

In a systematic SAR study of glutathione tripeptide analogs interacting with human MRP1, substitution of the native γ-Glu residue with Gly resulted in complete loss of E₁SO₄ transport stimulation, whereas the native GSH fully stimulates transport [1]. Although glycylglycyl-L-alanyl-L-cysteinylglycine was not directly tested in this panel, the N-terminal Gly-Gly motif represents a double-glycyl substitution that is predicted to similarly abolish MRP1 stimulatory activity, positioning the GGACG peptide as a functionally silent control probe in MRP1 transport assays where GSH serves as a positive stimulator.

Multidrug resistance MRP1 transporter Glutathione analog SAR

Glutathione S-Transferase Substrate Specificity: Glycyl-Modified Analogs Show Enhanced Utilization by GST Isoenzymes 7-7 and 8-8

Adang et al. (1989) demonstrated that glycyl-modified glutathione analogues were better substrates and inhibitors for rat GST isoenzymes 7-7 and 8-8 compared to gamma-glutamyl-modified analogues when assayed with CDNB and ethacrynic acid as acceptor substrates [1]. While the specific kinetic parameters (kcat, Km) for glycylglycyl-L-alanyl-L-cysteinylglycine have not been published, the class-level finding that glycyl N-terminal modifications enhance GST engagement supports the rationale for selecting this pentapeptide as a scaffold for probing GST active-site architecture, where GSH itself may exhibit suboptimal turnover.

Glutathione S-transferase Enzyme kinetics Detoxification

Peptidase Stability: Absence of γ-Glutamyl Linkage Differentiates GGACG from Native Glutathione

Native glutathione (GSH) derives significant resistance to nonspecific aminopeptidase cleavage from its unusual γ-glutamyl isopeptide bond, which is not recognized by most cellular peptidases [1]. Glycylglycyl-L-alanyl-L-cysteinylglycine, by contrast, features exclusively standard α-peptide bonds, making it susceptible to aminopeptidase-mediated degradation. This differential stability profile means GGACG can serve as a cleavable control peptide in peptidase activity assays, where GSH's γ-linkage renders it refractory to the same enzymes [1][2].

Peptidase resistance Metabolic stability γ-Glutamyl transferase

Research and Industrial Application Scenarios for Glycylglycyl-L-alanyl-L-cysteinylglycine (CAS 651031-98-0)


Negative-Control Peptide in MRP1 Transporter Functional Assays

Based on evidence that glycyl-substituted glutathione analogs completely lose MRP1 transport-stimulatory activity while retaining the cysteinyl-glycine thiol motif [1], glycylglycyl-L-alanyl-L-cysteinylglycine is suitable as a structurally related but functionally silent negative control in MRP1 vesicular transport assays, enabling researchers to discriminate between GSH-dependent and GSH-independent transport mechanisms.

GST Isoenzyme Substrate Specificity Profiling

Consistent with the finding that glycyl-modified GSH analogs serve as superior substrates for rat GST isoenzymes 7-7 and 8-8 relative to gamma-glutamyl analogs [2], this pentapeptide may be employed as a probe substrate for GST isoform characterization, particularly when differential catalytic efficiency compared to native GSH is the experimental endpoint.

Aminopeptidase-Cleavable Thiol Peptide Standard

Because glycylglycyl-L-alanyl-L-cysteinylglycine lacks the γ-glutamyl isopeptide bond that renders GSH resistant to general aminopeptidases [3][1], it can be used as a positive-control substrate in aminopeptidase activity assays where a thiol-containing readout (e.g., via Ellman's reagent) is desired, a role that GSH cannot fulfill.

Conformational Entropy Probe in Peptide-Protein Binding Studies

The elevated rotatable bond count (10 vs. 9 for GSH and 8 for Gly-Gly-Cys-Gly) [4][5][6] makes this pentapeptide a useful tool for investigating the contribution of conformational entropy to binding thermodynamics, particularly in isothermal titration calorimetry (ITC) studies comparing ligands of varying chain length.

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